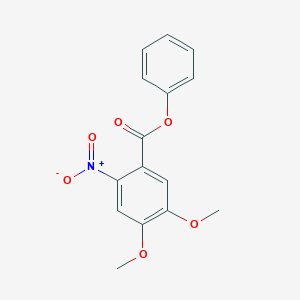

Phenyl 4,5-dimethoxy-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4,5-dimethoxy-2-nitrobenzoate is an organic compound with the molecular formula C15H13NO6 and a molecular weight of 303.27 g/mol . It is characterized by the presence of a phenyl ester group attached to a 4,5-dimethoxy-2-nitrobenzoic acid moiety. This compound is primarily used in research settings and is not intended for human use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl 4,5-dimethoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Reduction: 4,5-Dimethoxy-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Phenyl 4,5-dimethoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals

Mécanisme D'action

The mechanism of action of Phenyl 4,5-dimethoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .

Comparaison Avec Des Composés Similaires

4,5-Dimethoxy-2-nitrobenzoic acid: Shares the same core structure but lacks the phenyl ester group.

4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar structure with an alcohol group instead of the ester.

Uniqueness: Phenyl 4,5-dimethoxy-2-nitrobenzoate is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its analogs .

Activité Biologique

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and a nitro group on the benzoate ring. Its molecular formula is C11H13NO5, and it has been identified for various biological activities, particularly in the fields of oncology and neurology.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of nitrobenzoate derivatives, including this compound. These compounds have shown efficacy in inhibiting tumor growth and metastasis through various mechanisms:

- Inhibition of Angiogenesis : Nitrobenzoate compounds have been observed to disrupt vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for angiogenesis. For instance, the compound X8 (a related nitrobenzoate) demonstrated significant antiangiogenic effects in zebrafish models by impairing endothelial cell migration and proliferation .

- Cytotoxic Effects : Various derivatives have been tested against human cancer cell lines, revealing their ability to induce apoptosis and inhibit cell proliferation. For example, studies have shown that certain nitrobenzoates can suppress metastatic activity by inhibiting specific glycoproteins involved in tumor-cell interactions .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited promising AChE inhibitory activity comparable to established drugs like donepezil .

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its neuroprotective effects. In vitro assays indicated that certain derivatives demonstrated antioxidant capabilities comparable to reference antioxidants like ascorbic acid .

Case Studies

Several studies have explored the biological activities of this compound and related compounds:

- Study on Anti-Angiogenesis : A study utilizing zebrafish embryos demonstrated that treatment with nitrobenzoate derivatives led to a marked reduction in intersegmental vessel growth and abnormal vascular structures, indicating effective antiangiogenic properties .

- Evaluation of Neuroprotective Effects : Research assessing the AChE inhibitory effects of synthesized analogs indicated that modifications on the phenyl ring significantly influenced inhibitory potency. Some derivatives showed enhanced activity due to electron-withdrawing groups .

Summary of Findings

Propriétés

IUPAC Name |

phenyl 4,5-dimethoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)22-10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYWYUNYWPSVFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429227 |

Source

|

| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100905-32-6 |

Source

|

| Record name | phenyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.